Norcamphor-d2
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Overview
Description
Norcamphor-d2, also known as deuterated norcamphor, is a stable isotope-labeled compound. It is a derivative of norcamphor, where two hydrogen atoms are replaced by deuterium atoms. Norcamphor itself is a bicyclic ketone, classified as bicyclo[2.2.1]heptan-2-one. This compound is colorless and solid at room temperature and is used as a building block in organic synthesis .
Preparation Methods
Norcamphor-d2 is synthesized from norbornene through a series of chemical reactions. The process begins with the formation of a 2-formate ester from norbornene, which is then oxidized to produce norcamphor. The deuterium atoms are introduced during the synthesis to replace the hydrogen atoms, resulting in this compound . Industrial production methods for this compound involve similar synthetic routes but are scaled up to meet commercial demands .
Chemical Reactions Analysis
Norcamphor-d2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form norcamphor lactones via the Baeyer-Villiger oxidation reaction.
Reduction: The compound can be reduced to form norborneols.
Substitution: this compound can participate in substitution reactions, where the deuterium atoms can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like peracids for the Baeyer-Villiger oxidation and reducing agents like sodium borohydride for reduction reactions. The major products formed from these reactions are norcamphor lactones and norborneols .
Scientific Research Applications
Norcamphor-d2 has several applications in scientific research:
Mechanism of Action
The mechanism of action of norcamphor-d2 involves its interaction with molecular targets through its ketone functional group. The deuterium atoms in this compound can influence the rate of chemical reactions due to the kinetic isotope effect, where reactions involving deuterium are slower than those involving hydrogen. This property is utilized in studies to understand reaction mechanisms and pathways .
Comparison with Similar Compounds
Norcamphor-d2 is compared with other similar compounds such as:
Norcamphor: The non-deuterated analog of this compound, which lacks the deuterium atoms.
Camphor: A naturally occurring bicyclic ketone with three additional methyl groups compared to norcamphor.
Deuterated Camphor: Similar to this compound but with deuterium atoms replacing hydrogen atoms in camphor.
This compound is unique due to its deuterium labeling, which makes it valuable in NMR spectroscopy and kinetic studies. The presence of deuterium atoms allows for the study of isotope effects in chemical reactions, providing insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C7H10O |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(1S,4R)-3,3-dideuteriobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2/t5-,6+/m1/s1/i4D2 |
InChI Key |
KPMKEVXVVHNIEY-PSDANOPUSA-N |
Isomeric SMILES |
[2H]C1([C@@H]2CC[C@@H](C2)C1=O)[2H] |
Canonical SMILES |
C1CC2CC1CC2=O |
Origin of Product |
United States |
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